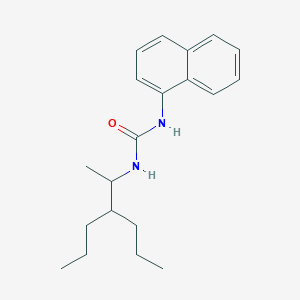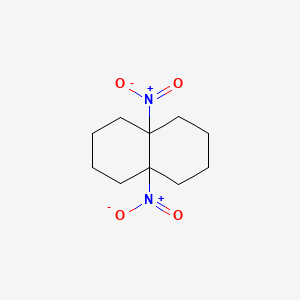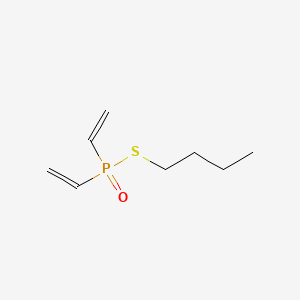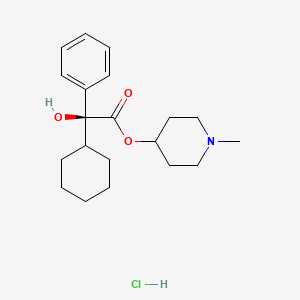![molecular formula C13H10N2O2 B14656567 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid CAS No. 42974-26-5](/img/structure/B14656567.png)
2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a Schiff base linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid typically involves the condensation reaction between 4-pyridinecarboxaldehyde and 2-aminobenzoic acid. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The Schiff base linkage allows for potential coordination with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(E)-[(pyridin-2-yl)methylidene]amino]thiourea: This compound features a similar Schiff base linkage but with a thiourea moiety instead of a benzoic acid.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound has a pyrimidine ring in place of the Schiff base linkage.
Uniqueness: 2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid is unique due to its combination of a benzoic acid moiety and a pyridine ring linked through a Schiff base
Propriétés
Numéro CAS |
42974-26-5 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-9H,(H,16,17) |
Clé InChI |
GJEIMIBDUVUVEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




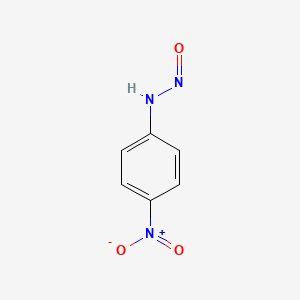
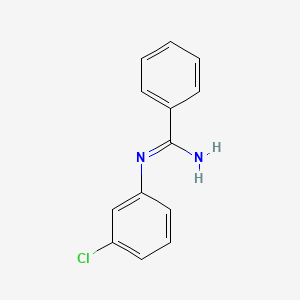

![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)


